Oral Bioavailability of Acyclovir from Valacyclovir is 3–5× Higher than Oral Acyclovir
The absolute bioavailability of acyclovir following oral administration of valacyclovir is 54.5% ± 9.1%, compared to 10–20% for oral acyclovir [1][2]. This represents a 3- to 5-fold increase in systemic exposure to the active moiety acyclovir [3]. The improved bioavailability results from valacyclovir's enhanced gastrointestinal absorption and rapid, near-complete conversion to acyclovir via first-pass metabolism [4].
| Evidence Dimension | Absolute oral bioavailability of acyclovir (active moiety) |
|---|---|
| Target Compound Data | 54.5% ± 9.1% |
| Comparator Or Baseline | Acyclovir (oral): 10–20% |
| Quantified Difference | Approximately 3× to 5× higher |
| Conditions | Healthy adult volunteers; single 1-gram oral valacyclovir dose vs. 350-mg IV acyclovir reference |
Why This Matters
Higher bioavailability enables less frequent dosing and lower pill burden, which improves patient adherence and reduces the risk of treatment failure.
- [1] VALTREX (REMEDYREPACK INC.). FDA Package Insert. 2026. View Source
- [2] Valacyclovir Hydrochloride (Mylan Institutional Inc.). FDA Package Insert. 2025. View Source
- [3] Valacyclovir: development, treatment and pharmacokinetics. Semantic Scholar. 2010. View Source
- [4] Valacyclovir compositions. US Patent Application 20080167325. 2008. View Source
